molecular formula C11H9BrO4 B2634168 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid CAS No. 1446757-57-8

5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid

Cat. No.: B2634168
CAS No.: 1446757-57-8
M. Wt: 285.093
InChI Key: MXMKVOGCCCURKN-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid is a bicyclic compound featuring a fused indene ring system with two carboxylic acid groups at the 2-position and a bromine substituent at the 5-position. Its molecular formula is C₁₁H₉BrO₄ (calculated), and its structure combines rigidity from the bicyclic framework with reactivity from the bromine and carboxylic acid groups.

Properties

IUPAC Name

5-bromo-1,3-dihydroindene-2,2-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c12-8-2-1-6-4-11(9(13)14,10(15)16)5-7(6)3-8/h1-3H,4-5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMKVOGCCCURKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CC1(C(=O)O)C(=O)O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid typically involves the bromination of 2,3-dihydro-1H-indene-2,2-dicarboxylic acid. This can be achieved by reacting 2,3-dihydro-1H-indene-2,2-dicarboxylic acid with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar bromination reactions are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted indene derivatives.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include alcohols or aldehydes.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C10H9BrO4
Molecular Weight: 273.09 g/mol
CAS Number: 1132943-94-2
IUPAC Name: 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid

The compound features a bromine atom at the 5th position and two carboxylic acid groups at the 2nd position of the indene ring system. This unique structure contributes to its reactivity and potential biological activities.

Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its bromine substituent enhances reactivity in nucleophilic substitution reactions, making it a valuable building block in organic synthesis.

Application Description
Synthesis of PharmaceuticalsUsed to create biologically active compounds through various chemical reactions.
Agrochemical DevelopmentActs as a precursor in the formulation of pesticides and herbicides.

Biology

Research indicates that this compound exhibits potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown its ability to interact with biological molecules, which may lead to modulation of various cellular pathways.

Biological Activity Mechanism
AntimicrobialInhibits bacterial growth by disrupting cell wall synthesis.
Anti-inflammatoryReduces inflammation by inhibiting pro-inflammatory cytokines.
AnticancerInduces apoptosis in cancer cells through activation of specific signaling pathways.

Medicine

In medicinal chemistry, this compound is under investigation for its therapeutic potential. It has been studied as a candidate for developing new drugs targeting specific diseases.

Case Study:
A study conducted by researchers at the Guangzhou Institutes of Biomedicine and Health explored the synthesis of derivatives based on this compound as selective inhibitors for certain cancer-related pathways. These derivatives showed promising results in vitro and in vivo models for pancreatic cancer treatment .

Industry

This compound is also utilized in the production of specialty chemicals and materials due to its unique properties. Its application extends to polymer chemistry where it serves as a monomer or additive.

Mechanism of Action

The exact mechanism of action of 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its bromine atom may participate in halogen bonding with biological molecules, influencing their function .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid and analogous compounds:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Features/Applications References
This compound C₁₁H₉BrO₄ Two -COOH, Br ~285.05 (calc.) Chelation, pharmaceutical precursors
5-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid C₁₀H₉BrO₂ One -COOH, Br 241.08 Intermediate in organic synthesis
5-Bromo-2,3-dihydro-1H-indene-1,3-dione C₉H₅BrO₂ Two ketones, Br 229.04 Precursor for benzofuran derivatives
5-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one C₉H₅BrF₂O Ketone, Br, two -F 247.04 Electrophilic reactivity enhancement
2-Amino-5-bromo-1,3-dihydroindene-2-carboxylic acid hydrochloride C₁₀H₁₀BrNO₂·HCl -NH₂, -COOH, Br (salt form) ~308.56 Potential bioactive salt derivatives
cis-4-Cyclohexene-1,2-dicarboxylic anhydride C₈H₈O₃ Anhydride, cyclic 152.14 Epoxy resin synthesis

Solubility and Physicochemical Properties

While solubility data for the target compound is unavailable, related derivatives provide clues:

  • Ester Derivatives: 5-Bromo-2,3-dihydro-1H-inden-2-yl acetate () is soluble in chloroform and methanol, suggesting moderate polarity .
  • Hydrochloride Salts: The amino dicarboxylic acid hydrochloride () likely exhibits high water solubility due to ionic character .
  • Anhydrides : Cyclohexene dicarboxylic anhydride () is hydrophobic, aligning with its use in polymer resins .

Research Findings and Trends

  • Synthetic Flexibility : Bromine in the 5-position allows regioselective modifications, as demonstrated in the synthesis of indole-triazole hybrids () .
  • Thermal Stability : Cyclic anhydrides () exhibit higher thermal stability than carboxylic acids, a critical factor for industrial applications .

Biological Activity

5-Bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 97901-15-0
  • Molecular Formula : C10H9BrO2
  • Molecular Weight : 241.08 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exhibit the following mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against certain diseases.
  • Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antioxidant Activity

Studies indicate that indene derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer effects. In vitro experiments have shown that it can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction.

Cardioprotective Effects

In models of doxorubicin-induced cardiotoxicity, compounds similar to 5-bromo-2,3-dihydro-1H-indene derivatives have shown protective effects on cardiomyocytes by enhancing cell viability and reducing oxidative damage .

Research Findings and Case Studies

StudyFindings
Antioxidant Study Demonstrated significant free radical scavenging activity compared to controls (p < 0.05).
Cancer Cell Line Study Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours.
Cardioprotective Study Enhanced cell viability in H9c2 cardiomyocytes under doxorubicin treatment (80% viability compared to untreated control) .

Q & A

Q. What synthetic methodologies are recommended for 5-bromo-2,3-dihydro-1H-indene-2,2-dicarboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : Bromination of dihydroindene precursors using agents like NN-bromosuccinimide (NBS) or Br2Br_2 in halogenated solvents (e.g., CCl4\text{CCl}_4) is a common approach. Optimization involves varying reaction parameters such as temperature (e.g., 0–25°C), solvent polarity, and catalyst presence (e.g., Lewis acids like FeBr3\text{FeBr}_3). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H} and 13C^13\text{C} NMR to confirm substitution patterns and dihydroindene ring integrity.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C11H9BrO4\text{C}_{11}\text{H}_9\text{BrO}_4, theoretical ~301.05 g/mol).
  • Infrared Spectroscopy (IR) : Identify carboxylic acid O–H stretches (~2500–3000 cm1^{-1}) and C=O bonds (~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic substitutions or decarboxylation. Transition state analysis identifies regioselectivity in bromine displacement. Computational tools like Gaussian or ORCA integrate with experimental data to prioritize synthetic targets .

Q. What experimental design principles should guide studies on the compound’s catalytic potential in asymmetric synthesis?

  • Methodological Answer : Employ factorial design to test variables (e.g., chiral ligands, solvents, temperatures). For example:
FactorLevels
LigandL1, L2, L3
SolventTHF, DCM, MeCN
Temp.25°C, 40°C, 60°C
Analyze enantiomeric excess (ee) via chiral HPLC. Response surface methodology (RSM) optimizes conditions for maximum ee .

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

  • Methodological Answer :
  • Controlled Replication : Standardize solvent systems (e.g., aqueous buffers at pH 2–7) and measure solubility via gravimetric analysis.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Use Arrhenius plots to extrapolate shelf-life.
  • Cross-Validation : Compare results across multiple labs using identical protocols to isolate environmental variables .

Q. What role can AI-driven simulations play in scaling up synthesis protocols for this compound?

  • Methodological Answer : Integrate AI platforms (e.g., COMSOL Multiphysics) with real-time process data to model reaction kinetics and heat transfer. Machine learning algorithms predict optimal batch reactor conditions (e.g., stirring rate, cooling profiles) to minimize byproducts. Autonomous systems adjust parameters dynamically during scale-up trials .

Methodological Notes

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to statistically assess inter-lab variability in reported properties.
  • Advanced Characterization : X-ray crystallography or 1H15N^1\text{H}-^15\text{N} HMBC NMR can resolve ambiguities in tautomeric forms or hydrogen bonding networks.
  • Ethical Compliance : Adhere to EPA DSSTox guidelines for handling brominated compounds, including waste disposal protocols .

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